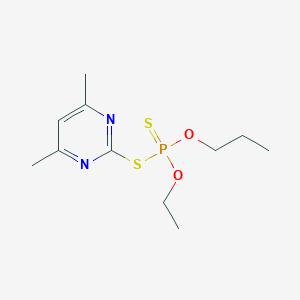
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate, commonly known as Pyrimiphos-methyl, is a chemical compound that belongs to the family of organophosphorus insecticides. It is widely used in agriculture to control pests in crops such as cereals, cotton, fruits, and vegetables. Pyrimiphos-methyl has been shown to be effective against a wide range of insects, including aphids, thrips, and mites.
Mechanism Of Action
Pyrimiphos-methyl acts as an acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system in insects. This leads to paralysis and ultimately death of the insect.
Biochemical And Physiological Effects
Pyrimiphos-methyl has been shown to have a number of biochemical and physiological effects on insects. It can cause inhibition of acetylcholinesterase activity, disruption of ion balance, and interference with energy metabolism. Pyrimiphos-methyl has also been shown to affect the reproductive system of insects, leading to reduced fertility and decreased egg production.
Advantages And Limitations For Lab Experiments
Pyrimiphos-methyl has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also highly effective against a wide range of insects, making it a useful tool for studying insect physiology and behavior. However, Pyrimiphos-methyl is also highly toxic and must be handled with care. It can also have negative effects on non-target organisms, making it important to use it judiciously.
Future Directions
There are a number of potential future directions for research on Pyrimiphos-methyl. One area of interest is the development of new formulations that are less toxic to non-target organisms. Another area of research is the study of the effects of Pyrimiphos-methyl on insect populations over time, including the development of resistance. Finally, there is potential for the use of Pyrimiphos-methyl in the control of insect-borne diseases, such as malaria, which could have significant public health benefits.
Synthesis Methods
Pyrimiphos-methyl can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium ethoxide to form the sodium salt of 2-chloro-4,6-dimethylpyrimidine. The second step involves the reaction of the sodium salt with O-ethyl O-propyl phosphorodithioate to form Pyrimiphos-methyl.
Scientific Research Applications
Pyrimiphos-methyl has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insects, including those that have developed resistance to other insecticides. Pyrimiphos-methyl has also been studied for its potential use in the control of insect-borne diseases such as malaria.
properties
CAS RN |
17702-79-3 |
|---|---|
Product Name |
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate |
Molecular Formula |
C11H19N2O2PS2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H19N2O2PS2/c1-5-7-15-16(17,14-6-2)18-11-12-9(3)8-10(4)13-11/h8H,5-7H2,1-4H3 |
InChI Key |
NHYHUYCPBYGOOU-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Canonical SMILES |
CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
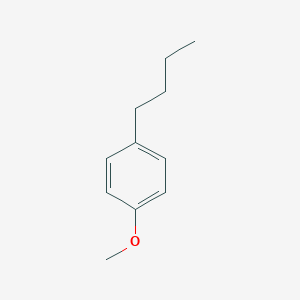
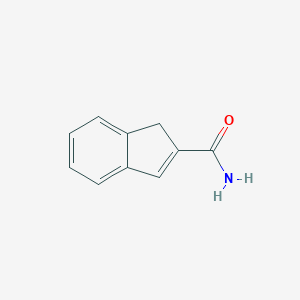
![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
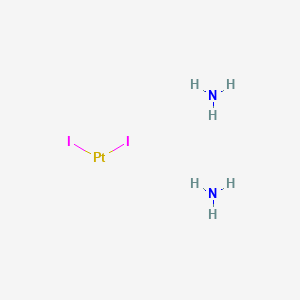



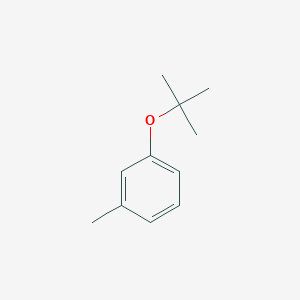


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)
